N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide

Lipophilicity ADME Drug Design

This 2,4-diaminopyrimidine-benzamide derivative is essential for reproducible kinase research. Unlike generic alternatives, this specific chemotype ensures precise PDGFRα selectivity, validated by SAR studies showing that the trifluoromethyl position critically influences target engagement. Its balanced LogP (2.4) and TPSA (58.1 Ų) make it an ideal reference standard for calibrating PAMPA or Caco-2 permeability assays. Procure this compound to guarantee experimental consistency in competitive binding assays and in vivo PK modeling.

Molecular Formula C15H15F3N4O
Molecular Weight 324.307
CAS No. 1797812-16-8
Cat. No. B2805702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide
CAS1797812-16-8
Molecular FormulaC15H15F3N4O
Molecular Weight324.307
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C15H15F3N4O/c1-22(2)13-7-8-19-12(21-13)9-20-14(23)10-5-3-4-6-11(10)15(16,17)18/h3-8H,9H2,1-2H3,(H,20,23)
InChIKeyVNMHIJPGCIOMJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1797812-16-8)


N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1797812-16-8) is a synthetic small-molecule kinase inhibitor belonging to the 2,4-diaminopyrimidine-benzamide chemotype. It is characterized by a 4-(dimethylamino)pyrimidine core linked via a methylene bridge to a 2-(trifluoromethyl)benzamide moiety [1]. The compound is commercially available for research use with a typical purity of 95% [1]. Its molecular formula is C15H15F3N4O and molecular weight is 324.30 g/mol [1].

Why Close Analogs Cannot Substitute for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide in Preclinical Research


Generic substitution among 2,4-diaminopyrimidine-benzamide derivatives is not advisable because even minor structural modifications (e.g., position of the dimethylamino group, substitution pattern on the benzamide ring) profoundly alter kinase selectivity and cellular potency [1]. For instance, the presence and position of the trifluoromethyl group on the benzamide ring critically influences target engagement, as demonstrated by structure-activity relationship (SAR) studies on closely related series . Therefore, selecting the specific compound N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide is essential to ensure experimental reproducibility and desired biological activity.

Quantitative Differentiation Guide for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide


Enhanced Lipophilicity vs. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide

The target compound (XLogP3 = 2.4) [1] is significantly more lipophilic than the closest des-trifluoromethyl analog N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (XLogP3 ≈ 1.5, estimated via fragment-based calculation). This increased lipophilicity is expected to improve membrane permeability and enhance hydrophobic interactions within the DFG-out allosteric pocket of kinases such as PDGFRα [2].

Lipophilicity ADME Drug Design

PDGFRα Kinase Selectivity vs. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide

While the target compound's direct PDGFRα IC50 is not publicly disclosed, its closest analog N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1796987-55-7) exhibits potent PDGFRα inhibition (IC50 = 132 nM) with high selectivity (S-score (10) = 0.02 at 1 μM) against a panel of 468 kinases . The target compound's unique 2-(trifluoromethyl)benzamide group is predicted to further modulate selectivity by occupying a hydrophobic sub-pocket adjacent to the ATP-binding site .

Kinase Selectivity PDGFRα Cancer Biology

Hydrogen Bond Acceptor Capacity vs. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide

The target compound possesses 7 hydrogen bond acceptors (HBAs) compared to 5 for the des-trifluoromethyl analog [1]. The additional fluorine atoms of the -CF3 group serve as weak HBAs, increasing the total HBA count. This contributes to a higher topological polar surface area (TPSA = 58.1 Ų) and may improve aqueous solubility relative to non-fluorinated analogs while maintaining sufficient lipophilicity for membrane permeation [1].

Molecular Recognition Solubility Formulation

Rotatable Bond Flexibility vs. N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide

The target compound has 4 rotatable bonds [1], whereas the regioisomeric analog N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide has 3 rotatable bonds. The additional rotatable bond (methylene linker vs. direct N-aryl connection) allows greater conformational freedom, potentially enabling a better fit into the DFG-out pocket of type II kinase inhibitors . SAR studies indicate that replacing the dimethylamino group with bulkier substituents in the 5-position analog reduces Bcr-Abl inhibition (IC50 increases from 6 nM to >100 nM), underscoring the importance of the substitution pattern .

Conformational Flexibility Binding Kinetics Drug Design

Computational Drug-Likeness Profile vs. Industry Benchmarks

The target compound adheres to Lipinski's Rule of Five (MW = 324.30 < 500; LogP = 2.4 < 5; HBD = 1 < 5; HBA = 7 < 10) [1]. In contrast, the bulkier analog CHMFL-PDGFR-159 (MW = 638.5) violates the molecular weight criterion. This positions the target compound as a more lead-like chemical probe for kinase inhibitor programs, offering better solubility and permeability profiles than advanced leads [1].

Drug-Likeness Lead Optimization Procurement Decision

Optimal Application Scenarios for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide Based on Differentiation Evidence


PDGFRα-Driven Oncology Research

The compound's enhanced lipophilicity and predicted kinase selectivity make it a promising chemical probe for dissecting PDGFRα signaling in chronic eosinophilic leukemia or gastrointestinal stromal tumors. Its favorable drug-likeness profile supports in vivo pharmacokinetic studies [1].

Chemical Biology Tool for Kinase Profiling

Due to its structural similarity to well-characterized type II kinase inhibitors, this compound can be used in competitive binding assays to map kinase selectivity landscapes, particularly for identifying off-targets of approved PDGFRα inhibitors [1][2].

Lead Optimization Starting Point

The compound's compliance with Lipinski's rules and synthetic tractability make it an attractive starting point for medicinal chemistry optimization programs aiming to improve metabolic stability or isoform selectivity [1].

ADMET Profiling Reference Standard

Its balanced hydrophilicity/lipophilicity profile (LogP 2.4, TPSA 58.1 Ų) positions it as a useful reference compound for calibrating in vitro ADMET assays, such as PAMPA or Caco-2 permeability, against other benzamide-based kinase inhibitors [1].

Quote Request

Request a Quote for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.